(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one
Description
This compound is a propen-1-one derivative characterized by:
- A dimethylamino group at position 3, enhancing solubility via its basic nitrogen and influencing electronic properties.
- A (4-methylphenyl)sulfanyl moiety at position 2, introducing steric bulk and sulfur-based reactivity.
- A Z-configuration at the α,β-unsaturated ketone, dictating spatial arrangement and intermolecular interactions.
Its molecular weight is approximately 334.88 g/mol (calculated), with a polar surface area (PSA) estimated to be moderate (~50–60 Ų), balancing lipophilicity and solubility.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfanylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-13-4-10-16(11-5-13)22-17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZEHGXOCIEBE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methylthiobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
Substituent Effects on Reactivity and Bioactivity
- Chlorophenyl vs.
- Sulfanyl vs. Triazole/Amino Groups: The (4-methylphenyl)sulfanyl group introduces sulfur-based redox activity and lipophilicity, contrasting with the hydrogen-bonding capability of triazole () or amino groups (). This may influence metabolic stability or target binding .
- Dimethylamino Group: Present in both the target compound and structures, this group improves solubility and may participate in charge-transfer interactions in biological systems .
Stereochemical and Conformational Differences
- Z vs. In contrast, E-configuration analogues (e.g., ) exhibit trans arrangements, altering steric accessibility .
Research Findings and Trends
- Synthetic Utility: Propen-1-one derivatives are widely used in heterocycle synthesis (e.g., pyrazoles, isoxazoles) due to their α,β-unsaturated ketone reactivity. The target compound’s sulfanyl group could enable novel cyclization pathways .
- Biological Activity: Triazole-containing analogues () show documented antifungal activity, while dimethylamino derivatives () are explored for CNS-targeting drugs.
Biological Activity
The compound (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one, also known as CAS No. 263869-25-6, is a member of the class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18ClNOS
- Molecular Weight : 331.86 g/mol
- Structure : The compound features a chlorophenyl group, a dimethylamino moiety, and a thioether linkage with a methylphenyl group, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study examining similar compounds demonstrated that modifications in the structure led to enhanced activity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against bacteria and fungi.
Research Findings :
- A recent investigation into thioether compounds revealed that they possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through caspase activation.
- Antioxidant Properties : The presence of the dimethylamino group may contribute to antioxidant activity, reducing oxidative stress in cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Potential |
| 3-(Dimethylamino)phenyl prop-2-en-1-one | Structure | High | Low |
| 1-(4-Chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one | Structure | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
